APN-C3-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27N5O3S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

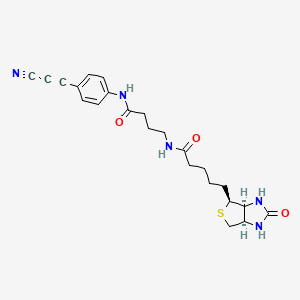

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |

InChI |

InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m0/s1 |

InChI Key |

IBQNQQRHZDWGOS-IPJJNNNSSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to APN-C3-biotin for Researchers, Scientists, and Drug Development Professionals

Introduction to APN-C3-biotin: A Chemoselective Tool for Bioconjugation

This compound is a heterobifunctional linker designed for the selective labeling and affinity purification of proteins and other biomolecules.[1][][3] It features two key functional moieties: a 3-arylpropiolonitrile (APN) group for the chemoselective targeting of cysteine residues and a biotin molecule for high-affinity binding to streptavidin.[1][] The "C3" designation in its name refers to a three-carbon spacer that connects the APN and biotin components. This linker has emerged as a valuable tool in bioconjugation, offering enhanced stability and specificity compared to traditional reagents.

The APN moiety reacts with the thiol group of cysteine residues via a "thiol-click" reaction, forming a stable thioether bond. This reaction is highly chemoselective for cysteines, minimizing off-target reactions with other nucleophilic amino acid residues. The resulting APN-cysteine conjugate exhibits superior stability in aqueous media, human plasma, and living cells, making it particularly well-suited for in vivo applications and studies requiring long-term stability.

Core Features and Chemical Properties

This compound is characterized by the following chemical properties:

| Property | Value | Source |

| Chemical Formula | C23H27N5O3S | |

| Molecular Weight | 453.56 g/mol | |

| CAS Number | 2170240-97-6 |

Key Advantages:

-

High Chemoselectivity: The APN group demonstrates exquisite reactivity towards the thiol group of cysteine residues.

-

Enhanced Stability: The conjugate formed between the APN moiety and a cysteine residue is significantly more stable than the adducts formed by maleimide-based reagents, particularly under physiological conditions. This increased stability is crucial for applications such as the development of antibody-drug conjugates (ADCs) where premature drug release is a concern.

-

Strong Affinity Tag: The biotin moiety provides a high-affinity handle for the detection, purification, and immobilization of labeled biomolecules using streptavidin-based techniques. The dissociation constant (Kd) for the biotin-streptavidin interaction is in the order of 10⁻¹⁴ to 10⁻¹⁵ M, representing one of the strongest known non-covalent interactions in nature.

Mechanism of Action: The Thiol-Click Reaction

The conjugation of this compound to a cysteine-containing protein proceeds through a nucleophilic addition reaction, often referred to as a thiol-click reaction. The thiol group (-SH) of the cysteine residue acts as a nucleophile, attacking the electron-deficient alkyne of the 3-arylpropiolonitrile. This results in the formation of a stable thioether linkage. The reaction is highly efficient and proceeds under mild, aqueous conditions.

Caption: Reaction mechanism of this compound with a cysteine residue.

Experimental Protocols

Synthesis of this compound

Protein Labeling with this compound

The following is a general protocol for labeling a protein with a free cysteine residue using this compound. Optimization of reaction conditions may be necessary for specific proteins.

Materials:

-

Protein solution (in a suitable buffer, e.g., PBS, pH 7.5-9.0)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column or ultrafiltration device for purification

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration and in a buffer at a pH between 7.5 and 9.0. The presence of a reducing agent to maintain the cysteine in its reduced state may be necessary, but should be removed prior to adding the this compound.

-

Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution.

-

Labeling Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is common.

-

Incubation: Incubate the reaction mixture at room temperature for 2 to 12 hours with gentle mixing.

-

Purification: Remove the unreacted this compound and any byproducts by size-exclusion chromatography or ultrafiltration.

-

Characterization: The degree of labeling can be determined using mass spectrometry or by a colorimetric assay if a quantifiable reporter is used in conjunction with the biotin.

Pull-Down Assay for Protein-Protein Interaction Studies

This compound can be used to identify protein interaction partners through a pull-down assay followed by mass spectrometry.

Caption: Workflow for a pull-down assay using this compound.

Quantitative Data

| Parameter | Value | Notes | Source |

| Second-order reaction rate (3-phenylpropiolonitrile with cysteine derivative) | 3.1 M⁻¹s⁻¹ | This provides an estimate of the reaction kinetics of the APN moiety. | |

| Stability of APN-cysteine conjugate | No degradation observed in aqueous medium (pH 0-14), in the presence of excess nucleophiles (thiophenol, cysteine, glutathione), or reducing agents (TCEP, DTT). More stable than maleimide-thiol conjugate in human plasma and living cells. | Demonstrates the high stability of the linkage. | |

| In vivo stability | The in vivo serum half-life of an AgUox-APN-HSA conjugate was significantly longer than that of the corresponding AgUox-MAL-HSA conjugate, indicating greater stability of the APN linkage. | Confirms the superior stability of the APN conjugate in a biological system. | |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | This is one of the strongest known non-covalent biological interactions. |

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a variety of applications:

-

Protein Labeling and Detection: The biotin tag allows for sensitive detection of labeled proteins using streptavidin-conjugated enzymes (e.g., HRP, alkaline phosphatase) or fluorophores.

-

Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using streptavidin-coated affinity resins.

-

Protein-Protein Interaction Studies: As detailed in the pull-down assay protocol, this compound can be used to identify binding partners of a protein of interest.

-

Antibody-Drug Conjugate (ADC) Development: The high stability of the APN-cysteine linkage makes it an attractive alternative to maleimide chemistry for the development of more stable and effective ADCs.

-

Immobilization of Biomolecules: Biotinylated proteins can be immobilized on streptavidin-coated surfaces for use in biosensors and other diagnostic assays.

Elucidation of Signaling Pathways

While specific studies utilizing this compound to elucidate entire signaling pathways are not yet widely published, the methodology is well-suited for such investigations. For example, a protein kinase known to be involved in a particular signaling cascade could be labeled with this compound. This labeled kinase could then be used as bait in a pull-down experiment with cell lysates under different stimulation conditions (e.g., with and without a growth factor). The interacting proteins identified by mass spectrometry would provide insights into the downstream substrates and upstream regulators of the kinase, helping to map out the signaling pathway.

Caption: Logical workflow for using this compound to study a signaling pathway.

References

An In-depth Technical Guide to the Mechanism and Applications of APN-C3-Biotin and Related Biotinylated Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "APN-C3-biotin," a term that can be interpreted in two distinct contexts within biomedical research. The primary interpretation refers to a heterobifunctional linker used for bioconjugation. A secondary, plausible interpretation, given the search query components, relates to the use of biotinylated complement component C3 (C3-biotin) as a research tool. This guide will delve into the core mechanisms of action, experimental applications, and relevant protocols for both interpretations to provide a thorough resource for researchers.

Part 1: this compound as a Heterobifunctional Linker

This compound is a chemical tool designed for the specific labeling of proteins and other biomolecules. It consists of three key components:

-

APN (3-Arylpropiolonitrile): A functional group that exhibits high chemoselectivity for the thiol group of cysteine residues.

-

C3: A three-carbon spacer that provides spatial separation between the reactive group and the biotin molecule, minimizing steric hindrance.

-

Biotin: A vitamin that has an exceptionally high affinity for streptavidin and avidin, enabling sensitive detection and purification.

The primary mechanism of action of this compound is its covalent conjugation to cysteine residues via a thiol-click reaction. This reaction is highly specific and proceeds efficiently under aqueous conditions, making it suitable for modifying complex biomolecules like proteins.

Mechanism of Action: The Thiol-Click Reaction

The conjugation of the APN moiety to a cysteine residue is a form of thiol-ene click reaction. This reaction is characterized by its high efficiency, specificity, and the formation of a stable thioether bond. The reaction is typically initiated under mild conditions and is less prone to side reactions with other nucleophilic amino acid residues compared to some other thiol-reactive chemistries, such as maleimides. The stability of the resulting APN-cysteine conjugate is a significant advantage, particularly for in vivo applications where the linkage needs to remain intact in a complex biological environment like human plasma.[1]

Experimental Workflow: Protein Labeling with this compound

The general workflow for labeling a protein with this compound involves the reaction of the linker with a cysteine-containing protein, followed by purification of the biotinylated protein. The biotin tag can then be used for various downstream applications, such as detection with streptavidin-conjugated fluorophores or enzymes, or for affinity purification on streptavidin-coated beads.

Caption: Experimental workflow for protein labeling with this compound.

Quantitative Data: Comparison of Thiol-Reactive Linkers

The stability of the linkage between a probe and a protein is critical for many applications. The APN-cysteine bond has been shown to be more stable than the maleimide-thiol bond, which is prone to retro-Michael addition and exchange reactions with other thiols.

| Linker Chemistry | Bond Type | Relative Stability in Plasma | Key Advantages | Key Disadvantages |

| APN | Thioether | High | High stability, chemoselective | Newer chemistry, less literature |

| Maleimide | Thioether | Moderate | Fast reaction, widely used | Prone to hydrolysis and thiol exchange |

| Iodoacetamide | Thioether | High | Stable bond | Slower reaction rate, potential for off-target reactions |

| Vinyl Sulfone | Thioether | High | Stable bond, specific reactivity | Slower reaction kinetics than maleimides |

This table is a qualitative summary based on available literature. Quantitative stability data can vary depending on the specific molecule and experimental conditions.

Experimental Protocol: General Procedure for Protein Bioconjugation with this compound

This protocol provides a general guideline for labeling a cysteine-containing protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound, dissolved in an organic solvent such as DMSO.

-

Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced.

-

Desalting column for purification.

Procedure:

-

Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a reducing agent (e.g., 10-fold molar excess of TCEP for 1 hour at room temperature). Remove the reducing agent using a desalting column.

-

Reaction Setup: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.

-

Purification: Remove the unreacted this compound and any byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Characterization: Confirm the biotinylation of the protein using methods such as mass spectrometry (to determine the degree of labeling) or a Western blot using streptavidin-HRP.

Part 2: Biotinylated Complement C3 (C3-Biotin) as a Research Tool

In this context, "C3-biotin" refers to the complement component C3 protein that has been chemically modified with biotin. This is a valuable tool for studying the complement system, a crucial part of the innate immune response. The central event in complement activation is the cleavage of C3 into C3a and C3b. C3b can covalently attach to cell surfaces, marking them for phagocytosis or lysis.

Mechanism of Action: Tracing Complement Activation

Biotinylated C3 can be used to track the deposition of C3b on target cells or surfaces. When C3-biotin is added to a system where complement is activated (e.g., serum), it is cleaved into C3a and C3b-biotin. The C3b-biotin then binds to the target surface. The attached biotin can be detected using streptavidin conjugated to a fluorescent dye (for flow cytometry or microscopy) or an enzyme (for ELISA). This allows for the sensitive and quantitative measurement of complement activation.[2]

Experimental Workflow: Measuring C3b Deposition by Flow Cytometry

A common application of C3-biotin is to quantify C3b deposition on cells using flow cytometry. This technique allows for the analysis of complement activation at the single-cell level.

Caption: Workflow for measuring C3b deposition using biotinylated C3.

Quantitative Data: Biotin Incorporation into Complement C3

The degree of biotinylation of C3 can be controlled by adjusting the molar ratio of the biotinylating reagent to the protein. It is important to ensure that the biological activity of C3 is not compromised by excessive labeling.

| Molar Ratio (BNHS:C3) | Molecules of Biotin per C3 Molecule | Hemolytic Activity Retained |

| 10:1 | ~3 | >90% |

| 20:1 | ~4-5 | >90% |

| 50:1 | ~6 | >90% |

Data adapted from Berger et al., Mol Immunol, 1982.[2]

Experimental Protocol: Biotinylation of Human Complement C3

This protocol describes the biotinylation of purified human C3 using a biotinyl-N-hydroxysuccinimide (BNHS) ester.

Materials:

-

Purified human complement C3.[3]

-

Biotinyl-N-hydroxysuccinimide (BNHS) ester.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Dialysis tubing or desalting column.

Procedure:

-

Protein Preparation: Prepare a solution of purified C3 at a concentration of 1-5 mg/mL in the reaction buffer.

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the BNHS ester in an organic solvent like DMSO to a concentration of 10 mg/mL.

-

Reaction: Add the desired molar excess of the BNHS solution to the C3 solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

-

Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Part 3: Biotin as a Targeting Moiety in Cancer Therapy and Research

The biotin component of this compound, or biotin itself when conjugated to other molecules, can serve as a targeting ligand for cancer cells. This is based on the observation that many types of cancer cells overexpress the sodium-dependent multivitamin transporter (SMVT), which is the primary receptor for biotin.[4]

Mechanism of Action: Receptor-Mediated Endocytosis

The cellular uptake of biotin and biotinylated conjugates in cancer cells overexpressing SMVT occurs through receptor-mediated endocytosis. This process allows for the selective internalization of biotin-linked molecules, such as drugs or imaging agents, into cancer cells while minimizing uptake by normal cells with lower SMVT expression.

Caption: Signaling pathway for biotin-mediated cellular uptake.

Quantitative Data: SMVT Expression in Cancer Cell Lines

The expression levels of SMVT can vary significantly among different cancer cell lines, which is a critical factor in the design of biotin-targeted therapies.

| Cell Line | Cancer Type | Relative SMVT Expression | Biotin Uptake (Km, µM) |

| T47D | Breast Cancer | High | 9.24 |

| MCF-12A | Normal Breast Epithelial | Low | 53.10 |

| HeLa | Cervical Cancer | High | - |

| KB | Oral Carcinoma | High | - |

| NIH/3T3 | Mouse Fibroblast | Low | - |

| HEK293T | Human Embryonic Kidney | Low | - |

Data compiled from various sources. Km values represent the substrate concentration at half-maximal transport velocity; a lower Km indicates higher affinity.

Experimental Protocol: In Vitro Targeting of Cancer Cells with a Biotinylated Probe

This protocol outlines a general procedure for assessing the targeted uptake of a biotinylated fluorescent probe by cancer cells.

Materials:

-

Cancer cell line known to overexpress SMVT (e.g., HeLa or T47D).

-

Control cell line with low SMVT expression (e.g., HEK293T).

-

Biotinylated fluorescent probe.

-

Cell culture medium and supplements.

-

Confocal microscope or flow cytometer.

-

Free biotin (for competition assay).

Procedure:

-

Cell Culture: Culture the cancer and control cell lines in appropriate medium until they reach 70-80% confluency.

-

Incubation with Probe: Incubate the cells with the biotinylated fluorescent probe at a predetermined concentration (e.g., 1-10 µM) for a specific time (e.g., 1-4 hours) at 37°C.

-

Competition Assay: In a parallel experiment, pre-incubate the cells with a high concentration of free biotin (e.g., 1 mM) for 30 minutes before adding the biotinylated fluorescent probe. This will block the SMVT receptors and demonstrate specific uptake.

-

Washing: After incubation, wash the cells three times with cold PBS to remove any unbound probe.

-

Imaging/Analysis:

-

Confocal Microscopy: Fix the cells (if necessary) and mount them on slides for imaging. Acquire fluorescent images to visualize the cellular uptake and localization of the probe.

-

Flow Cytometry: Detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell population to quantify the uptake of the probe.

-

-

Data Interpretation: Compare the fluorescence intensity between the cancer and control cell lines. A higher signal in the cancer cells, which is significantly reduced in the presence of excess free biotin, indicates specific targeting and uptake via the SMVT receptor.

This comprehensive guide provides the foundational knowledge and practical protocols for understanding and utilizing this compound and related biotinylated molecules in research and development. The provided data and workflows should serve as a valuable resource for designing and executing experiments in bioconjugation, complement analysis, and targeted drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. SLC5A6 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. Purification and characterization of human and mouse complement C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

APN-C3-Biotin: An In-Depth Technical Guide to a Cysteine-Reactive Biotinylation Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

APN-C3-biotin is a heterobifunctional linker designed for the selective biotinylation of cysteine residues in proteins. This molecule incorporates a 4-azidophenyl (APN) group, which exhibits high chemoselectivity for the thiol group of cysteine, and a biotin moiety, enabling subsequent detection or purification via the high-affinity biotin-streptavidin interaction. The superior stability of the resulting APN-cysteine conjugate in various biological media makes it a valuable tool in bioconjugation, protein-protein interaction studies, and diagnostic assay development. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, including generalized experimental protocols and conceptual workflows.

Core Structure and Properties

This compound is characterized by three key functional components: the cysteine-reactive APN group, a C3 spacer, and the biotin handle.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₇N₅O₃S | [1][2] |

| Molecular Weight | 453.56 g/mol | [1][2] |

| CAS Number | 2170240-97-6 | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO, DMF | - |

| Storage | Store at -20°C |

Structural Components

-

APN (4-azidophenyl) Moiety: This functional group is responsible for the selective reaction with cysteine residues. The reaction proceeds via a "thiol-click" mechanism, forming a stable covalent bond.

-

C3 Linker: A three-carbon spacer arm separates the APN group from the biotin molecule. This linker provides flexibility and minimizes potential steric hindrance between the labeled protein and the streptavidin molecule during subsequent applications.

-

Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for streptavidin and avidin proteins. This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

Mechanism of Action: Cysteine-Specific Bioconjugation

The primary application of this compound is the covalent labeling of proteins at specific cysteine residues. The process is a two-step logical progression: conjugation followed by detection or capture.

References

APN-C3-Biotin: A Technical Guide to Cysteine-Specific Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable labeling of proteins is paramount for the development of advanced diagnostics, therapeutics, and research tools. Among the amino acids, cysteine, with its unique thiol group, offers a prime target for specific modification. APN-C3-biotin is a heterobifunctional linker that leverages the exquisite chemoselectivity of the 3-arylpropiolonitrile (APN) moiety for cysteine residues.[1][2][3][] This technical guide provides an in-depth overview of the core principles of this compound's reactivity, its advantages over traditional reagents, detailed experimental protocols, and its application in modern proteomics and drug discovery.

Core Principles of this compound Reactivity

The functionality of this compound is rooted in the unique chemical properties of its 3-arylpropiolonitrile (APN) group. This moiety is an electron-deficient alkyne, making it highly susceptible to nucleophilic attack by the thiol group of cysteine residues.[5] The reaction proceeds via a "thiol-click" mechanism, resulting in the formation of a highly stable thioimidate or thioamide linkage. This covalent bond is notably more resistant to hydrolysis and degradation in aqueous media, human plasma, and within living cells compared to the linkages formed by more traditional cysteine-reactive reagents like maleimides.

The key advantages of this compound's cysteine-specific reactivity include:

-

High Chemoselectivity: The APN moiety exhibits a strong preference for the thiol group of cysteine over other nucleophilic amino acid side chains, minimizing off-target labeling.

-

Irreversible and Stable Conjugation: The resulting conjugate is exceptionally stable, which is a significant advantage for in vivo applications where long-term stability is crucial. This contrasts with maleimide-based conjugates, which can undergo retro-Michael addition, leading to payload loss.

-

Biocompatible Reaction Conditions: The labeling reaction can be performed under physiological conditions, preserving the native structure and function of the target protein.

Quantitative Data on APN-Cysteine Conjugate Stability

The superior stability of the APN-cysteine linkage is a key feature for its application in drug development and in vivo studies. Research has demonstrated this enhanced stability compared to the more commonly used maleimide-based linkages.

| Conjugate Type | Condition | Observation | Reference |

| APN-Cysteine | In vitro incubation in blood-like conditions | No cleavage observed after five days. | |

| Maleimide-Cysteine | In vitro incubation in blood-like conditions | Substantial cleavage of the thioester bond observed. | |

| APN-Cysteine | In vivo (pharmacokinetic study) | Significantly longer serum half-life in the late phase. | |

| Maleimide-Cysteine | In vivo (pharmacokinetic study) | Shorter serum half-life compared to the APN-conjugate. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protein Labeling with this compound

This protocol outlines the steps for the covalent attachment of this compound to cysteine residues on a target protein.

Materials:

-

Protein of interest (with at least one accessible cysteine residue)

-

This compound

-

Amine-free buffer (e.g., PBS, MES, or HEPES), pH 7.0-8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they can interfere with some biotinylation reagents, although APN chemistry is specific for thiols. Ensure the protein is fully dissolved and aggregated material is removed by centrifugation.

-

-

This compound Reagent Preparation:

-

Shortly before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the labeling reaction, a small molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol can be added.

-

-

Purification:

-

Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

Affinity Purification of this compound Labeled Proteins for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins for subsequent identification and analysis by mass spectrometry.

Materials:

-

Cell or tissue lysate containing the this compound labeled protein(s)

-

Streptavidin-conjugated agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a solution of 2-5 mM biotin in PBS for non-denaturing elution)

-

Reagents for tryptic digestion and mass spectrometry analysis

Procedure:

-

Lysate Preparation:

-

Lyse cells or tissues in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Binding to Streptavidin Beads:

-

Equilibrate the streptavidin beads with lysis buffer.

-

Add the cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Remove the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins. Repeat the wash steps 3-5 times.

-

-

Elution:

-

To elute the bound proteins, resuspend the beads in elution buffer.

-

For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer.

-

For functional assays, a gentler elution can be performed by incubating the beads with a solution containing free biotin.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins can be separated by SDS-PAGE, and the protein bands of interest can be excised for in-gel tryptic digestion.

-

Alternatively, an on-bead digestion can be performed, followed by LC-MS/MS analysis of the resulting peptides.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the mechanism of action of this compound.

Caption: Mechanism of cysteine-specific labeling by this compound.

Caption: General workflow for identifying protein targets using this compound.

References

- 1. Decoding the Messaging of the Ubiquitin System Using Chemical and Protein Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Thiol-Click Chemistry

An In-depth Technical Guide to Thiol-Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-click chemistry, a powerful set of reactions for bioconjugation. It delves into the core principles, presents key quantitative data, outlines detailed experimental protocols, and illustrates the fundamental concepts with clear diagrams.

Thiol-click chemistry encompasses a group of reactions that are rapid, efficient, and highly selective for the thiol group of cysteine residues in peptides and proteins.[1] These reactions proceed under mild, often biocompatible conditions, making them ideal for conjugating biomolecules without disrupting their structure or function.[2][3] The primary reactions in this category are the thiol-Michael addition, the thiol-ene reaction, and the thiol-yne reaction. These methods offer a versatile toolkit for applications ranging from protein modification and drug delivery to surface functionalization and the creation of novel biomaterials.[4][5]

A key advantage of targeting cysteine residues is their relatively low natural abundance and high nucleophilicity compared to other amino acid side chains, which allows for site-specific modifications. When natural cysteine residues are not available, they can be introduced at specific sites through genetic engineering or by reducing existing disulfide bonds with mild reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Key Thiol-Click Reactions for Bioconjugation

The three major classes of thiol-click reactions offer distinct advantages and mechanisms, providing a range of options for bioconjugation strategies.

Thiol-Michael Addition

The thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as a maleimide or a vinyl sulfone. This reaction is typically base-catalyzed and proceeds rapidly at or near physiological pH. The high reactivity and specificity of maleimides towards thiols at pH 6.5-7.5 make this one of the most common bioconjugation reactions. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

dot

Caption: Mechanism of the base-catalyzed thiol-Michael addition reaction.

Thiol-Ene Reaction

The thiol-ene reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). This reaction is often initiated by light (photoinitiation) or heat, with photoinitiation offering excellent spatial and temporal control. The reaction proceeds via a free-radical mechanism, is highly efficient, and produces a stable thioether linkage. It is tolerant of a wide variety of functional groups and does not require metal catalysts.

dot

Caption: Radical-mediated thiol-ene reaction workflow.

Thiol-Yne Reaction

The thiol-yne reaction is analogous to the thiol-ene reaction but involves the addition of thiols across a carbon-carbon triple bond (an 'alkyne'). A key feature of this reaction is that each alkyne can react with two thiol molecules, leading to a dithioether product. This dual addition allows for the formation of highly cross-linked networks. Like the thiol-ene reaction, it is typically radical-mediated and can be initiated by light. The metal-free nature of the photoinitiated thiol-yne reaction makes it particularly suitable for bioconjugation.

dot

Caption: Stepwise addition in the thiol-yne reaction.

Quantitative Data on Thiol-Click Reactions

The efficiency and kinetics of thiol-click reactions are critical for their application in bioconjugation. The following tables summarize key quantitative data for these reactions.

Table 1: Reaction Conditions and Yields for Thiol-Click Bioconjugation

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Thiol-Michael | Cysteine-containing peptide & Maleimide-functionalized molecule | pH 6.5 - 7.5, Room Temperature | High to Quantitative | |

| Thiol-Michael | Thiol & 5-Methylene Pyrrolone (5MP) | pH 7.5, 37°C | Rapid and Clean | |

| Thiol-Ene | Thiolated Oligonucleotide & 2-Mercaptoethanol | UV (365 nm), Photoinitiator | 80-100% | |

| Thiol-Ene | Boc-Cys-OH & Cyclohexene | UV, DPAP/MAP initiators in ChCl:Gly | 70% | |

| Thiol-Yne | Dansyl-thiol & Alkyne-functionalized PLLA | UV, Photoinitiator | Successful Conjugation | |

| Thiol-Sulfoxonium Ylide | Thiol & Sulfoxonium Ylide | Visible light (450 nm), RFTA photocatalyst, pH 7.4 | 49% to >95% |

Table 2: Kinetic Data for Thiol-Click Reactions

| Reaction | Rate Constant (k) | Conditions | Notes | Reference |

| Thiol-Michael (Maleimide) | ~10² - 10³ M⁻¹s⁻¹ | pH 7 | Highly selective for thiols over amines. | |

| Thiol-Michael (5MP Conjugate Decomposition) | Half-life = 16.9 h | pH 7.5, 37°C | The conjugate is reversible. | |

| Thiol-Ene (Radical) | Varies with initiator and light intensity | Photoinitiated | Rapid kinetics, often complete in minutes. | |

| Thiol-Yne (Radical) | Rate of addition to alkyne is ~1/3 of the rate to the intermediate vinyl sulfide | Photoinitiated | Step-growth mechanism. | |

| Thiol-Sulfoxonium Ylide | k₂ = 0.172 M⁻¹s⁻¹ | 450 nm light, RFTA catalyst, in water | Ultrafast kinetics, often complete within minutes. | |

| IEDDA Cycloaddition (for comparison) | 1 to 10⁶ M⁻¹s⁻¹ | Water, 25°C | Among the fastest click reactions. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of thiol-click chemistry. Below are generalized protocols for key reactions.

Protocol 1: General Procedure for Thiol-Michael Addition to a Maleimide-Functionalized Protein

-

Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Reagent Preparation: Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching (Optional): To quench unreacted maleimide groups, add a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~50 mM.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

-

Characterization: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.

Protocol 2: General Procedure for Photoinitiated Thiol-Ene Conjugation

-

Reagent Preparation: Dissolve the thiol-containing biomolecule and the alkene-functionalized molecule in a biocompatible solvent. For aqueous systems, a water-soluble photoinitiator such as Irgacure 2959 is recommended. A typical concentration for the photoinitiator is in the range of 0.01-0.1 mol% relative to the functional groups.

-

Reaction Setup: Combine the reactants and the photoinitiator in a UV-transparent reaction vessel. If the reaction is oxygen-sensitive, deoxygenate the solution by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Photoinitiation: Expose the reaction mixture to a UV light source (e.g., 365 nm) for a period ranging from a few minutes to several hours, depending on the reactants and desired conversion. Agitation may be necessary for heterogeneous reactions (e.g., on-resin synthesis).

-

Reaction Monitoring: Monitor the progress of the reaction using analytical techniques such as HPLC-MS.

-

Purification: Once the reaction is complete, purify the conjugate using preparative HPLC or other suitable chromatographic methods.

-

Characterization: Characterize the final product by mass spectrometry and other relevant analytical techniques.

Protocol 3: On-Resin Thiol-Ene Modification of a Peptide

This protocol is adapted for solid-phase peptide synthesis.

-

Resin Swelling: Swell the resin-bound peptide (containing an unsaturated residue) in a suitable solvent like DMF.

-

Reagent Solution: Prepare a solution of a thiol (e.g., thioacetic acid), a photoinitiator (e.g., DPAP), and a photosensitizer (e.g., MAP) in DMF. A molar excess of the thiol relative to the peptide is recommended.

-

Reaction: Add the reagent solution to the swollen resin.

-

Photoinitiation: Irradiate the resin slurry with a 365 nm UV lamp for 1-4 hours with gentle agitation.

-

Washing: After the reaction, drain the solution and wash the resin extensively with DMF and DCM to remove unreacted reagents.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, then dissolve the crude peptide and purify by preparative HPLC.

-

Characterization: Confirm the structure and purity of the modified peptide by mass spectrometry.

Conclusion

Thiol-click chemistry provides a robust and versatile platform for bioconjugation. The high efficiency, selectivity, and biocompatibility of reactions like the thiol-Michael addition, thiol-ene, and thiol-yne couplings have made them indispensable tools in chemical biology, drug development, and materials science. By understanding the core principles, quantitative aspects, and experimental protocols associated with these reactions, researchers can effectively design and execute sophisticated bioconjugation strategies to advance their scientific goals.

References

- 1. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

APN-C3-Biotin: A Technical Guide to Advanced Cysteine-Specific Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the advantages and applications of APN-C3-biotin, a state-of-the-art heterobifunctional linker for the chemoselective labeling of cysteine residues in proteins. This document provides a comprehensive overview of its mechanism, comparative stability, and detailed protocols for its use in various research and drug development contexts.

Introduction to this compound

This compound is a powerful tool for protein labeling, featuring an arylpropiolonitrile (APN) moiety that exhibits exceptional chemoselectivity for the thiol group of cysteine residues.[1][2][3][4] This "thiol-click" reaction forms a highly stable vinyl thioether linkage, offering significant advantages over traditional maleimide-based chemistries. The biotin component of the linker enables robust detection, purification, and quantification of labeled proteins through its high-affinity interaction with streptavidin and its derivatives.[1]

The superior stability of the APN-cysteine conjugate in complex biological media, such as human plasma, makes this compound an ideal reagent for a range of applications, including proteomics, bioconjugation studies, and the development of antibody-drug conjugates (ADCs).

Core Advantages of this compound

The primary advantages of this compound lie in the stability and specificity of its conjugation chemistry.

-

Exceptional Stability: The vinyl thioether bond formed between the APN group and a cysteine thiol is significantly more stable than the thioether bond formed by maleimide-based reagents. This is particularly crucial for in vivo applications where maleimide conjugates are known to undergo retro-Michael addition, leading to premature cleavage of the label or drug payload.

-

High Chemoselectivity: The APN moiety reacts specifically with cysteine residues under mild physiological conditions, minimizing off-target labeling of other amino acid residues.

-

Versatile Biotin Handle: The integrated biotin tag allows for a wide array of downstream applications, including affinity purification on streptavidin resins, detection with streptavidin-conjugated fluorophores or enzymes, and use in various bioassays.

Quantitative Data Presentation

The enhanced stability of the APN-cysteine linkage is a key differentiator from other thiol-reactive chemistries. The following table summarizes a direct comparison of the in vivo stability of an albumin-conjugated therapeutic protein linked via an APN or a maleimide (MAL) derivative.

| Parameter | AgUox-MAL-HSA | AgUox-APN-HSA | Reference |

| Serum Half-life (t½) | 12.0 hours | 17.1 hours |

AgUox: Arthrobacter globiformis urate oxidase; HSA: Human Serum Albumin

This data clearly demonstrates the superior stability of the APN-based conjugate in a physiological environment, leading to a significantly longer circulation time.

Mechanism of Action

The labeling reaction of this compound with a cysteine residue proceeds via a thiol-click reaction. The thiol group of the cysteine acts as a nucleophile, attacking the electron-deficient alkyne of the arylpropiolonitrile. This results in the formation of a stable vinyl thioether bond.

Caption: Reaction mechanism of this compound with a protein cysteine residue.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Protein Labeling in Solution

This protocol describes the fundamental steps for labeling a purified protein containing accessible cysteine residues.

Materials:

-

Purified protein with at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 100 mM N-acetylcysteine

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteines, treat with a mild reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

-

Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Reagent to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Confirmation of Labeling: The extent of biotinylation can be determined using a HABA assay or by western blot analysis using streptavidin-HRP.

Cell Surface Protein Labeling

This protocol is designed for the specific labeling of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

This compound

-

Ice-cold PBS, pH 7.4

-

Quenching Buffer: Ice-cold PBS containing 10 mM Tris-HCl or 10 mM N-acetylcysteine

-

Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors

Procedure:

-

Cell Preparation: Wash the cells (adherent in the plate or pelleted suspension cells) three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Labeling: Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.1-0.5 mg/mL. Add the labeling solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.

-

Quenching: Remove the labeling solution and wash the cells once with the ice-cold Quenching Buffer to stop the reaction.

-

Washing: Wash the cells two more times with ice-cold PBS to remove any unreacted reagent.

-

Cell Lysis: Lyse the cells using an appropriate Lysis Buffer.

-

Downstream Analysis: The biotinylated cell surface proteins in the lysate can now be affinity-purified using streptavidin-agarose beads for subsequent analysis by western blotting or mass spectrometry.

Experimental Workflows and Signaling Pathways

This compound is a valuable tool for elucidating signaling pathways and identifying protein-protein interactions, particularly for cell surface receptors.

Workflow for Identifying Cell Surface Drug Targets

The following workflow illustrates how this compound can be used in a chemoproteomics approach to identify the cell surface targets of a cysteine-reactive drug.

Caption: Chemoproteomics workflow for cell surface drug target identification.

This workflow takes advantage of the high stability of the this compound linkage, ensuring that the label remains intact throughout the extensive washing and purification steps, leading to higher confidence in the identification of true drug targets.

Conclusion

This compound represents a significant advancement in the field of protein bioconjugation. Its superior stability, high chemoselectivity for cysteine residues, and the versatility of the biotin handle make it an invaluable tool for researchers in basic science and drug development. The ability to create highly stable protein conjugates opens up new possibilities for in vivo studies, the development of more robust diagnostic reagents, and the construction of next-generation antibody-drug conjugates with improved therapeutic windows. The detailed protocols and workflows provided in this guide offer a starting point for the successful implementation of this compound in a variety of experimental contexts.

References

- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 生化试剂 | MCE [medchemexpress.cn]

- 4. This compound 2170240-97-6 | MCE [medchemexpress.cn]

APN-C3-Biotin: A Technical Guide for Studying Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. The development of novel chemical tools to probe these interactions with high specificity and stability is crucial for advancing biological research and drug discovery. APN-C3-biotin is a heterobifunctional chemical probe designed for the selective labeling and subsequent enrichment of cysteine-containing proteins and their interacting partners. This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows for utilizing this compound in the study of protein interactions.

The key feature of this compound lies in its 3-arylpropiolonitrile (APN) moiety, which exhibits exquisite chemoselectivity for the thiol group of cysteine residues. This reaction, a Michael addition, forms a stable covalent bond, offering a significant advantage over traditional maleimide-based chemistries that are susceptible to retro-Michael addition and exchange reactions, leading to conjugate instability, particularly in vivo. The biotin component of the molecule provides a high-affinity handle for the efficient capture and purification of labeled proteins and their associated complexes using streptavidin-based affinity chromatography.

Core Principles of this compound Chemistry

This compound is a heterobifunctional linker.[1] One end contains the APN group, which selectively reacts with cysteine residues, while the other end has a biotin molecule for detection and purification. The APN group's reactivity is based on the principle of Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient alkyne of the APN moiety. This results in the formation of a stable thioether bond.

A significant advantage of the APN-cysteine linkage is its enhanced stability compared to the commonly used maleimide-thiol linkage.[2] Studies have shown that while maleimide-cysteine conjugates can undergo retro-Michael reactions, leading to dissociation of the label, APN-cysteine conjugates are remarkably stable under various conditions.

Quantitative Data on APN-Cysteine Conjugate Stability

The stability of the chemical linkage between a probe and its target protein is paramount for reliable downstream analysis. The APN-cysteine bond has been demonstrated to be significantly more stable than the maleimide-cysteine bond, a critical consideration for in vivo studies and experiments involving complex biological matrices.

| Parameter | APN-Cysteine Conjugate | Maleimide-Cysteine Conjugate | Reference |

| Serum Half-life (in vivo) | 17.1 hours | 12.0 hours | [3] |

| Stability in Human Plasma | High stability | Prone to degradation/exchange | [2] |

| Reaction Kinetics with Cysteine | Relatively fast (3.1 M⁻¹s⁻¹) | Generally faster |

Experimental Protocols

This section provides a detailed methodology for the use of this compound to label, capture, and identify protein-protein interactions.

Protein Labeling with this compound

This protocol outlines the steps for labeling a protein of interest (the "bait" protein) with this compound.

Materials:

-

Purified protein of interest with at least one accessible cysteine residue.

-

This compound

-

Amine-free buffer (e.g., PBS, MES, or HEPES), pH 7.2-8.0

-

Reducing agent (e.g., TCEP or DTT)

-

Desalting column

Procedure:

-

Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a suitable reducing agent (e.g., 5-10 mM TCEP for 30 minutes at room temperature).

-

Buffer Exchange: Remove the reducing agent using a desalting column and exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4).

-

Labeling Reaction:

-

Prepare a stock solution of this compound in an organic solvent such as DMSO.

-

Add a 10-20 fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Removal of Excess Probe: Remove unreacted this compound using a desalting column or dialysis against the appropriate buffer.

-

Verification of Labeling (Optional): The efficiency of biotinylation can be assessed by Western blot analysis using a streptavidin-HRP conjugate or by mass spectrometry.

Pull-Down Assay for Interacting Proteins

This protocol describes the use of the biotinylated "bait" protein to capture its interacting partners ("prey" proteins) from a cell lysate or protein mixture.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate or protein mixture containing potential "prey" proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

-

Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

-

Binding of Bait Protein to Beads:

-

Wash the streptavidin beads with wash buffer.

-

Incubate the beads with the biotinylated "bait" protein for 1 hour at 4°C with gentle rotation to allow for efficient binding.

-

Wash the beads several times with wash buffer to remove any unbound "bait" protein.

-

-

Incubation with Lysate:

-

Add the cell lysate to the beads coupled with the biotinylated "bait" protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of "bait-prey" complexes.

-

-

Washing:

-

Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion is often preferred. Alternatively, proteins can be eluted by boiling in SDS-PAGE sample buffer.

-

Mass Spectrometry Analysis

This protocol provides a general workflow for identifying the captured proteins by mass spectrometry.

Materials:

-

Eluted protein sample or proteins bound to beads

-

Trypsin (mass spectrometry grade)

-

Digestion buffer (e.g., 50 mM ammonium bicarbonate)

-

Reducing agent (e.g., DTT)

-

Alkylation agent (e.g., iodoacetamide)

-

LC-MS/MS system

Procedure:

-

On-Bead or In-Solution Digestion:

-

On-Bead: Resuspend the beads in digestion buffer, reduce with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C.

-

In-Solution: If the proteins were eluted, perform reduction, alkylation, and trypsin digestion in solution.

-

-

Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.

-

Filter the results to identify proteins that are significantly enriched in the this compound pull-down sample compared to a negative control (e.g., pull-down with beads alone or with a non-biotinylated bait protein).

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for protein interaction studies using this compound.

Application in Studying Signaling Pathways: EGFR Signaling

This compound can be a powerful tool to elucidate the dynamic protein interactions within signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By engineering a cysteine residue into a specific domain of a key signaling protein (e.g., EGFR or a downstream effector like Grb2), researchers can use this compound to "fish out" its direct and indirect interacting partners under different cellular conditions (e.g., before and after EGF stimulation).

Caption: Probing EGFR signaling using a cysteine-engineered Grb2 as bait with this compound.

Conclusion

This compound represents a significant advancement in the chemical toolbox for studying protein-protein interactions. Its high selectivity for cysteine residues and the superior stability of the resulting conjugate make it an ideal reagent for robust and reliable pull-down assays coupled with mass spectrometry. The detailed protocols and workflows presented in this guide provide a framework for researchers to effectively utilize this compound to unravel complex protein interaction networks and gain deeper insights into cellular signaling pathways, ultimately contributing to the development of novel therapeutic strategies.

References

Stability of APN-C3-Biotin Conjugates in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of biotin to therapeutic and diagnostic molecules is a widely utilized strategy in biomedical research and drug development. The stability of the linker connecting biotin to the molecule of interest is paramount for the successful application of these conjugates, particularly in the complex biological milieu of plasma. This technical guide provides an in-depth analysis of the stability of conjugates formed using the APN-C3-biotin linker, a heterobifunctional reagent designed for the chemoselective labeling of cysteine residues. This guide will review the underlying chemistry of the APN-C3 linker, present available quantitative data on the stability of APN-cysteine conjugates in plasma, and provide detailed experimental protocols for assessing conjugate stability. Furthermore, it will explore the biological context of Aminopeptidase N (APN/CD13), a frequent target for such conjugates, and visualize its signaling pathways.

Introduction: The Critical Role of Linker Stability in Bioconjugation

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone of biotechnology. The high-affinity interaction between biotin and streptavidin/avidin is exploited in a vast array of applications, including immunoassays, affinity chromatography, and targeted drug delivery. However, the covalent bond between biotin and the target molecule must remain intact in the biological environment to ensure the desired functionality. Premature cleavage of the linker in plasma can lead to loss of efficacy, off-target effects, and inaccurate experimental results.

Several traditional biotinylation reagents have demonstrated susceptibility to hydrolysis by plasma enzymes.[1] This has driven the development of more robust linker technologies. The this compound linker has emerged as a promising alternative, offering superior stability through a thiol-click reaction with cysteine residues.[2][3][4] This guide will delve into the specifics of this stability.

The this compound Linker: Chemistry and Mechanism of Conjugation

The this compound linker is a heterobifunctional molecule that contains an Azido-Phenyl (APN) group for chemoselective reaction with thiols (specifically, the side chain of cysteine residues) and a biotin moiety for subsequent detection or purification. The "C3" refers to a three-carbon spacer that separates the APN and biotin groups.

The conjugation reaction proceeds via a "thiol-click" mechanism, which is highly efficient and selective for cysteine residues. This specificity allows for precise control over the site of biotinylation on a protein or peptide. The resulting conjugate is characterized by a stable thioether bond.

Quantitative Assessment of APN-Cysteine Conjugate Stability in Plasma

While direct quantitative data for the this compound linker itself is limited in publicly available literature, studies on structurally related 3-arylpropiolonitrile (APN) linkers provide compelling evidence of their enhanced stability compared to more traditional maleimide-based linkers.

A key study investigated the in vivo stability of a therapeutic protein, Arthrobacter globiformis urate oxidase (AgUox), conjugated to human serum albumin (HSA) using either an APN-based linker or a maleimide-based linker.[3] The serum half-life of the conjugates was determined by measuring the enzymatic activity of the therapeutic protein over time in mice.

| Conjugate | Early Phase Half-life (t½) | Late Phase Half-life (t½) |

| AgUox-APN-HSA | 29.0 hours | 17.1 hours |

| AgUox-MAL-HSA | 25.7 hours | 12.0 hours |

| AgUox-WT (unconjugated) | 1.8 hours | - |

| Table 1: In vivo serum half-life of AgUox conjugates in mice. Data sourced from. |

The results clearly demonstrate the superior stability of the APN-conjugated protein, with a significantly longer serum half-life in the late phase compared to the maleimide-conjugated counterpart. This enhanced stability is attributed to the irreversible nature of the thiol-APN reaction product, which is more resistant to cleavage in a biological environment.

Experimental Protocols for Assessing Plasma Stability

The following protocols provide a framework for assessing the stability of this compound conjugates in plasma. These are generalized methods that can be adapted based on the specific conjugate and available analytical instrumentation.

General Workflow for Plasma Stability Assay

The fundamental workflow for assessing the stability of a conjugate in plasma involves incubation, quenching of the reaction, separation of the intact conjugate from its degradation products, and quantification.

References

- 1. youtube.com [youtube.com]

- 2. The Role of the Ectopeptidase APN/CD13 in Cancer [mdpi.com]

- 3. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

APN-C3-Biotin: A Technical Guide for Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-biotin is a heterobifunctional chemical probe designed for the selective and stable labeling of cysteine residues in proteins and other biomolecules. This reagent incorporates two key functionalities: a 3-arylpropiolonitrile (APN) group that exhibits high chemoselectivity for the thiol side chain of cysteine, and a biotin moiety that serves as a versatile handle for detection, purification, and quantification. The superior stability of the covalent bond formed between the APN group and cysteine, particularly in comparison to traditional maleimide-based reagents, makes this compound a powerful tool in chemical biology and drug development.[1][2] This guide provides an in-depth overview of the applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Core Principles and Advantages

The utility of this compound stems from the specific and irreversible reaction of the 3-arylpropiolonitrile group with the sulfhydryl group of cysteine residues.[1] This "thiol-click" reaction proceeds efficiently under physiological conditions and results in a stable thioether linkage.

Key Advantages:

-

High Selectivity: The APN moiety demonstrates exquisite chemoselectivity for cysteine residues, minimizing off-target labeling of other amino acid side chains.

-

Stable Conjugates: The resulting APN-cysteine bond is remarkably stable in aqueous media, human plasma, and within living cells, offering significant advantages for in vivo studies and the development of bioconjugates.

-

Versatile Biotin Handle: The integrated biotin tag allows for straightforward and high-affinity capture with streptavidin- or avidin-based resins and probes, enabling a wide range of downstream applications.

Quantitative Data

The performance of APN reagents has been benchmarked against other common cysteine-selective labeling methods. The following table summarizes the relative reaction rates.

| Reagent Class | Relative Reaction Rate with Cysteine Derivative |

| 3-Arylpropiolonitrile (APN) | 1 |

| N-phenylmaleimide | ~8 |

| Iodoacetamide | ~1.5 |

| Vinyl-pyridine | ~0.2 |

Data adapted from Koniev et al., Bioconjugate Chemistry, 2014. This data indicates that while the reaction of APNs with thiols is slower than that of maleimides, the resulting conjugate offers superior stability.

Applications in Chemical Biology and Drug Development

Protein Labeling and Detection

This compound is an effective tool for tagging proteins at specific cysteine residues. This allows for the sensitive detection of the labeled protein through various methods that utilize the high-affinity interaction between biotin and streptavidin, such as Western blotting with streptavidin-HRP conjugates.

Protein-Protein Interaction Studies (Pull-Down Assays)

A primary application of this compound is in the identification of protein binding partners. A "bait" protein can be labeled with this compound, and then used to "pull down" interacting "prey" proteins from a cell lysate. The entire complex is captured on streptavidin-coated beads, and the interacting proteins can be identified by mass spectrometry.

Development of Antibody-Drug Conjugates (ADCs)

The exceptional stability of the APN-cysteine linkage makes APN-based linkers highly promising for the development of ADCs. In this context, a cytotoxic drug can be attached to an APN linker, which is then conjugated to a cysteine residue on a monoclonal antibody that targets a specific cancer cell antigen. The stability of the linker is crucial to prevent premature release of the drug in circulation, thereby minimizing off-target toxicity.

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol provides a general procedure for the labeling of a purified protein containing one or more accessible cysteine residues.

Materials:

-

Purified protein containing cysteine residues

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.5-9.0

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP, optional)

-

Size-exclusion chromatography column or ultrafiltration device for purification

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in PBS buffer at a concentration of 1-5 mg/mL.

-

If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction may be necessary. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: If a reducing agent is used, it must be removed prior to the addition of this compound, typically by buffer exchange.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2-12 hours at room temperature with gentle mixing. The optimal reaction time may need to be determined empirically.

-

-

Purification:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by using an ultrafiltration device with a molecular weight cutoff appropriate for the target protein.

-

-

Verification of Labeling (Optional):

-

The successful biotinylation of the protein can be confirmed by Western blot analysis using a streptavidin-HRP conjugate for detection, or by mass spectrometry to determine the mass shift corresponding to the addition of the this compound moiety.

-

Protocol 2: Pull-Down Assay to Identify Protein Interactors

This protocol describes a method to identify proteins that interact with a biotinylated "bait" protein.

Materials:

-

This compound labeled "bait" protein (from Protocol 1)

-

Cell lysate containing potential "prey" proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin beads and wash them three times with wash buffer.

-

-

Immobilization of Bait Protein:

-

Incubate the washed streptavidin beads with the this compound labeled bait protein for 1 hour at 4°C with gentle rotation to allow for binding.

-

-

Washing of Immobilized Bait Protein:

-

Wash the beads with the immobilized bait protein three times with wash buffer to remove any unbound bait protein.

-

-

Incubation with Cell Lysate:

-

Add the cell lysate containing the "prey" proteins to the beads with the immobilized bait protein.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

-

Washing of Protein Complexes:

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution of Protein Complexes:

-

Elute the bait protein and its interactors from the streptavidin beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry.

-

Visualizations

References

Methodological & Application

Application Notes and Protocols for Cysteine-Specific Protein Biotinylation using APN-C3-biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-biotin is a heterobifunctional linker designed for the highly selective biotinylation of proteins and other biomolecules at cysteine residues.[1][2] This reagent utilizes a novel thiol-click reaction mediated by its 4-azidophenyl (APN) moiety, which exhibits exceptional chemoselectivity for the sulfhydryl group of cysteine.[1][2] The resulting APN-cysteine conjugate is notably stable in various biological media, including aqueous buffers, human plasma, and within living cells, making it a valuable tool for a range of applications in bioconjugation and chemical proteomics.[1] The biotin component of the linker allows for robust detection, purification, and quantification of labeled proteins through its high-affinity interaction with streptavidin and its analogs.

Key Features of this compound:

-

High Chemoselectivity: The APN group demonstrates exquisite reactivity towards cysteine residues, enabling targeted conjugation.

-

Stable Conjugate Formation: The resulting APN-cysteine bond exhibits superior stability in complex biological environments.

-

Versatile Biotin Tag: The biotin moiety facilitates straightforward detection and purification using well-established streptavidin-based methodologies.

Applications:

-

Specific Protein Labeling: Tagging proteins at designated cysteine residues for subsequent analysis.

-

Bioconjugation Studies: Investigating protein-protein interactions and cellular localization.

-

Diagnostic Assays: Development of assays that leverage the strong biotin-streptavidin interaction for signal amplification and detection.

-

Pull-Down Assays: Isolation and identification of protein binding partners from complex mixtures.

-

Chemical Proteomics: Enrichment and identification of cysteine-containing peptides for quantitative proteomic analysis.

Principle of Reaction

The biotinylation reaction with this compound proceeds via a thiol-click chemistry mechanism. The APN moiety of the reagent reacts specifically with the sulfhydryl group (-SH) of a cysteine residue on the target protein. This reaction forms a stable covalent bond, effectively tethering the biotin molecule to the protein.

Experimental Protocols

The following protocols provide a general framework for the biotinylation of proteins using this compound. Optimal conditions, such as the molar ratio of reagent to protein, incubation time, and buffer composition, may need to be determined empirically for each specific protein and application.

Protocol 1: Biotinylation of a Purified Protein in Solution

This protocol describes the biotinylation of a purified protein containing one or more accessible cysteine residues.

Materials:

-

This compound

-

Purified protein containing accessible cysteine residues

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5.

-

Reducing agent (optional, for proteins with disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: e.g., L-cysteine or β-mercaptoethanol

-

Desalting column or dialysis cassette for removal of excess reagent

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Subsequently, remove the TCEP using a desalting column.